
Benzyl methyl(piperidin-4-yl)carbamate
概要
説明
Benzyl methyl(piperidin-4-yl)carbamate is a chemical compound that is related to various synthesized piperidine derivatives with potential applications in medical and chemical research. These compounds have been studied for their potential use as anthelmintics, inhibitors, and antimicrobial agents, as well as for their molecular structure and spectroscopic properties.
Synthesis Analysis
The synthesis of related piperidine derivatives involves various chemical reactions. For instance, the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involves the introduction of a radioisotope via an aryllithium reaction with 14CO2 to form the labelled acid, which is then transformed into the amide . Another study describes the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and their evaluation as inhibitors, indicating a multi-step synthetic process .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine have been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) was used to determine optimized geometrical parameters and complete vibrational assignments based on Potential Energy Distribution (PED). The study also included Potential Energy Scan (PES) studies to investigate the conformational preference of the molecule .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through various studies. For example, the molecular electrostatic potential (MEP) energy surface and Fukui function descriptor were employed to investigate the most reactive sites of the title compound in one study . Another study focused on the effects of a related compound on the energy metabolism of certain nematodes, indicating that it inhibited glucose uptake and affected ATP production in mitochondria .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and reactivity. The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined by X-ray crystallographic studies, revealing that the piperidine ring is in a chair conformation and the geometry around the sulfur atom is distorted from a regular tetrahedron . Additionally, the antimicrobial activity of certain piperidine derivatives against pathogens of tomato plants was evaluated, showing that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity .
科学的研究の応用
1. Application in Anthelmintic Agents
Benzyl methyl(piperidin-4-yl)carbamate derivatives have been studied for their potential as anthelmintic agents. For instance, methyl-N[5[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate, a related compound, has shown effectiveness against various intestinal and systemic parasitisms in rats (Nagaraja et al., 2000). Similarly, other derivatives like methyl 5(6)-(4-benzoylpiperazin-1-yl)benzimidazole-2-carbamate have demonstrated significant anthelmintic activity (Dubey et al., 1985).
2. Inhibitors of Acetylcholinesterase
Some benzyl methyl(piperidin-4-yl)carbamate derivatives have been explored for their acetylcholinesterase inhibition properties. For example, compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride have shown potent anti-acetylcholinesterase activity, which could have implications in treating conditions like Alzheimer's disease (Sugimoto et al., 1995).
3. Synthesis of Piperidine Derivatives
Benzyl methyl(piperidin-4-yl)carbamate is also significant in the synthesis of various piperidine derivatives. Studies demonstrate the use of these compounds in the formation of structures like benzyl 4,4-diphenyl-2-vinylpyrrolidine-1-carboxylate, showcasing their versatility in organic synthesis (Zhang et al., 2006).
4. Studies on Metabolic Pathways
Research has also been conducted to understand the metabolic pathways and pharmacokinetics of benzyl methyl(piperidin-4-yl)carbamate derivatives. For instance, studies on CDRI compound 81/470, a structurally related compound, have provided insights into its pharmacokinetics and metabolism in animals, which is crucial for drug development (Nagaraja et al., 2004).
5. Potential in Antitumor Research
Some derivatives of benzyl methyl(piperidin-4-yl)carbamate have been explored for their antitumor properties. For example, R17934-NSC 238159, a compound in this class, has shown activity against various types of experimental tumors, indicating its potential in cancer therapy (Atassi & Tagnon, 1975).
Safety and Hazards
作用機序
Target of Action
Benzyl methyl(piperidin-4-yl)carbamate is a synthetic compound Piperidine derivatives, which include benzyl methyl(piperidin-4-yl)carbamate, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that benzyl-piperidine groups are often necessary for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with specific amino acids .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
特性
IUPAC Name |
benzyl N-methyl-N-piperidin-4-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(13-7-9-15-10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKZBJSBKRVWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246867 | |
| Record name | Phenylmethyl N-methyl-N-4-piperidinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl methyl(piperidin-4-yl)carbamate | |
CAS RN |
553672-39-2 | |
| Record name | Phenylmethyl N-methyl-N-4-piperidinylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553672-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-methyl-N-4-piperidinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


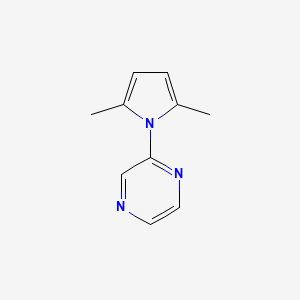
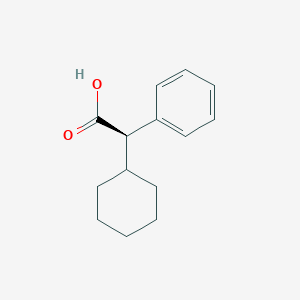
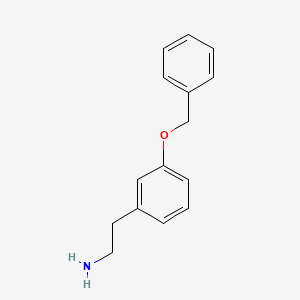
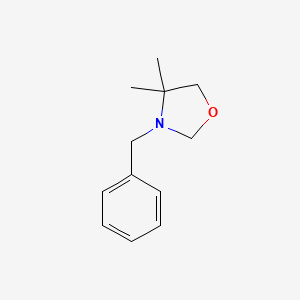

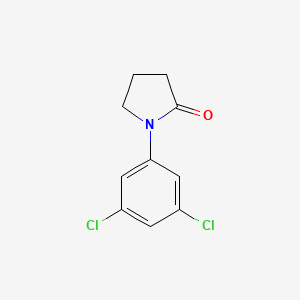

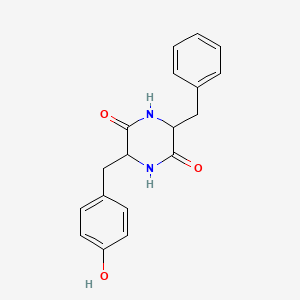
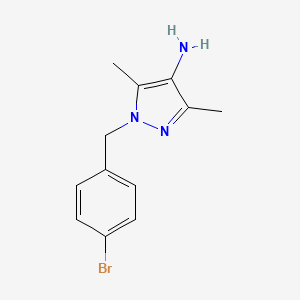
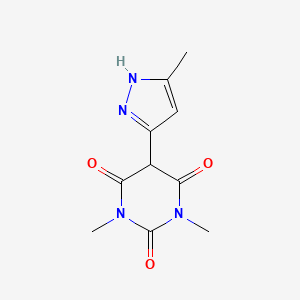
![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)
![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)
